Cas no 85-94-9 (Cytidine 2′-Monophosphate)

Cytidine 2′-Monophosphate (2′-CMP) is a nucleotide derivative where the phosphate group is esterified at the 2′ position of the ribose sugar. This structural modification distinguishes it from the more common 3′- and 5′-monophosphates, making it valuable for studying RNA metabolism, enzymatic specificity, and nucleotide interactions. 2′-CMP serves as a substrate or inhibitor in biochemical assays, particularly for ribonucleases and phosphodiesterases, due to its unique phosphorylation pattern. Its high purity and stability under controlled conditions ensure reliable performance in research applications. This compound is also used in synthetic biology and nucleic acid chemistry to explore phosphorylation-dependent mechanisms and RNA processing pathways.
Cytidine 2′-Monophosphate structure
Cytidine 2′-Monophosphate structure
Product Name:Cytidine 2′-Monophosphate
CAS No:85-94-9
MF:C9H14N3O8P
MW:323.196523189545
CID:723828
PubChem ID:101544
Update Time:2025-10-29

Cytidine 2′-Monophosphate Chemical and Physical Properties

Names and Identifiers

    • 2'-Cytidylic acid
    • CYTIDINE 2'-MONOPHOSPHATE
    • 2'-Cytidilic acid
    • 2'-Cytidine phosphoric acid
    • 2'-Cytosylic acid
    • CYTIDINE 2'-MONOPHOS
    • Cytidine 2'-phosphoric acid
    • cytidine-2'-monophosphate
    • Cytidine-2'-Monophosphoric Acid
    • Cytosylic acid a
    • Cytidine 2’-phosphate
    • 2-cytidylic acid
    • cytidine 2-(dihydrogen phosphate)
    • cytidine 2'-monophosphate free acid
    • Cytidine 2'-monophosphate 2‘-CMP
    • Cytidine 2′-Monophosphate
    • Inchi: 1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1
    • InChI Key: YQUAKORMLHPSLZ-JDNPWWSISA-N
    • SMILES: C1C(N)=NC(N(C=1)[C@@H]1O[C@H](CO)[C@H](O)C1OP(O)(=O)O)=O

Computed Properties

  • Exact Mass: 323.05200
  • Monoisotopic Mass: 323.051851
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _3.2
  • Topological Polar Surface Area: 175

Experimental Properties

  • Density: 2.15±0.1 g/cm3(Predicted)
  • Melting Point: 240-242 °C (decomp)
  • Boiling Point: 693.749°C at 760 mmHg
  • Flash Point: 373.366°C
  • PSA: 187.17000
  • LogP: -1.86480
  • pka: pK1:0.8(+1);pK2:4.36(0);pK3:6.17(+1) (25°C)

Cytidine 2′-Monophosphate Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

Cytidine 2′-Monophosphate Pricemore >>

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85-94-9 97%
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Cytidine 2′-Monophosphate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid Catalysts: Manganese, dichloro(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-5-12)- Solvents: Water ;  21 h, pH 7.0, 50 °C
1.2 Reagents: Phosphoric acid Solvents: Water
Reference
Hydrolysis of di-ribonucleoside monophosphate diesters assisted by a manganese(II) complex
Yashiro, Morio; et al, Bulletin of the Chemical Society of Japan, 2003, 76(9), 1813-1817

Production Method 2

Reaction Conditions
1.1 Reagents: Uridine Solvents: Water
Reference
Interaction between N-phospho-amino acids and nucleoside in aqueous medium
Zhao, Yu Fen; et al, Chinese Chemical Letters, 2000, 11(5), 407-408

Production Method 3

Reaction Conditions
1.1 Reagents: Tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate Solvents: Water
Reference
Water-soluble calixarene as the first man-made catalyst for regioselective cleavage of ribonucleoside 2',3'-cyclic phosphate
Komiyama, Makoto; et al, Chemistry Letters, 1991, (6), 937-40

Production Method 4

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Water
Reference
Regioselective phosphorus-oxygen(3') cleavage of 2',3'-cyclic monophosphates of ribonucleosides catalyzed by β- and γ-cyclodextrins
Komiyama, Makoto; et al, Journal of Organic Chemistry, 1989, 54(20), 4936-9

Production Method 5

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin, 6A-[[2-[(2-aminoethyl)amino]ethyl]amino]-6A-deoxy- (transition metal complexes) Solvents: Water
Reference
Efficient cleavages of ribonucleoside 2',3'-cyclic phosphates and ribonucleotide dimers catalyzed by β-cyclodextrin attached with diethylenetriamine-zinc(II) complex
Komiyama, Makoto; et al, Chemistry Letters, 1989, (5), 719-22

Cytidine 2′-Monophosphate Raw materials

Cytidine 2′-Monophosphate Preparation Products

Cytidine 2′-Monophosphate Suppliers

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(CAS:85-94-9)Cytidine 2'-phosphate
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:01
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Additional information on Cytidine 2′-Monophosphate

Cytidine 2′-Monophosphate: A Comprehensive Overview

Cytidine 2′-Monophosphate, also known as Cytidine monophosphate or CMP, is a nucleotide monomer that plays a crucial role in various biological processes. With the CAS number 85-94-9, this compound is widely recognized in the fields of biochemistry, molecular biology, and pharmacology. The Cytidine 2′-Monophosphate CAS No. 85-94-9 designation ensures its identification and traceability in scientific research and industrial applications.

Cytidine monophosphate is one of the four nucleoside monophosphates that make up RNA, alongside adenosine monophosphate (AMP), guanosine monophosphate (GMP), and uridine monophosphate (UMP). Its structure consists of a cytosine base attached to a ribose sugar and a phosphate group. The cytosine base is a nitrogenous heterocyclic compound that pairs with guanine in RNA through hydrogen bonding, ensuring the stability and specificity of RNA structures.

The synthesis of Cytidine 2′-Monophosphate involves several enzymatic steps, including the conversion of cytidine to its monophosphate form by kinase enzymes. This process is tightly regulated in cells to maintain proper nucleotide pools for RNA synthesis. Recent studies have highlighted the importance of CMP metabolism in cellular energetics and signaling pathways, particularly in response to environmental stressors or pathological conditions.

One of the most significant applications of Cytidine 2′-Monophosphate is in the field of virology. Viruses such as influenza and coronaviruses rely on host cell machinery to replicate their RNA genomes. By targeting CMP metabolism, antiviral therapies can disrupt viral replication without significantly affecting host cells. For instance, compounds that inhibit CMP kinase activity have shown promise in reducing viral load in experimental models.

Moreover, Cytidine monophosphate has been implicated in cancer biology. Emerging research suggests that altered levels of CMP are associated with tumor progression and drug resistance. For example, high levels of CMP have been observed in certain cancers, correlating with increased RNA synthesis and metabolic reprogramming. Targeting CMP biosynthesis could therefore represent a novel therapeutic strategy for cancer treatment.

In addition to its biological roles, Cytidine 2′-Monophosphate has gained attention in biotechnology and synthetic biology. Its use as a building block for synthetic RNA molecules has facilitated advancements in gene editing, vaccine development, and diagnostic tools. The ability to synthesize CMP derivatives with modified chemical properties has further expanded its utility in these fields.

Recent advancements in analytical techniques have improved our understanding of Cytidine 2′-Monophosphate's structural dynamics and interactions with other biomolecules. For instance, cryo-electron microscopy (cryo-EM) has provided high-resolution insights into how CMP interacts with RNA polymerases during transcription. These findings have implications for both basic science and drug discovery efforts.

Another area of active research is the role of Cytidine monophosphate in immune regulation. Studies have shown that CMP can modulate immune responses by influencing the activity of key signaling pathways. For example, CMP has been found to activate pattern recognition receptors (PRRs) that recognize viral nucleic acids, thereby triggering antiviral immune responses.

Despite its critical roles in biology, the production and handling of Cytidine 2′-Monophosphate require careful consideration of safety protocols. While it is not classified as a hazardous chemical under normal conditions, proper storage and handling are essential to maintain its stability and prevent contamination.

In conclusion, Cytidine 2′-Monophosphate CAS No. 85-94-9 is a versatile molecule with diverse applications across multiple disciplines. From its fundamental role in RNA synthesis to its potential as a therapeutic target, ongoing research continues to uncover new insights into this essential nucleotide monomer.

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(CAS:85-94-9)Cytidine 2'-phosphate
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Quantity:10g
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